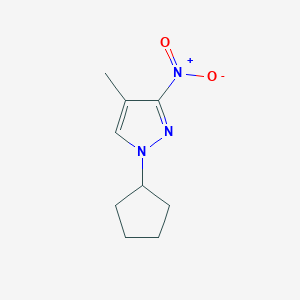
1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name for this compound is already given. The molecular formula and weight can be calculated based on the IUPAC name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis pathway can vary greatly depending on the starting materials and the desired yield and purity.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and stability under various conditions. These properties can often be predicted using computational chemistry methods.Aplicaciones Científicas De Investigación
Chemical Structure and Properties
1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide is a compound with various applications in scientific research, particularly in the field of organic chemistry and medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities and potential in drug discovery.
Applications in Medicinal Chemistry
- Research on related compounds has shown potential in the development of anticholinesterases, which are important for treating conditions like Alzheimer's disease (Pietsch, Nieger, & Gütschow, 2007).
- Studies involving similar molecular structures have contributed to the understanding of mechanisms in functionalization reactions, aiding in the development of novel pharmaceutical compounds (Yıldırım, Kandemirli, & Demir, 2005).
Organic Synthesis and Chemical Reactions
- Investigations into the chemical modification of related pyridine moieties have provided insights into optimizing biological properties of certain carboxamides, which are crucial for the synthesis of new analgesic drugs (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
- Synthesis and spectroscopic properties of thiourea derivatives, including those with trifluorophenyl groups, have shown significant antimicrobial and antibiofilm properties, indicating potential in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Advanced Material Science
- Research on related compounds has also contributed to the development of novel annulated products, which are significant in material science for creating new types of molecular structures (Deady & Devine, 2006).
Safety And Hazards
This involves studying the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves predicting or suggesting potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties or mechanism of action.
Propiedades
IUPAC Name |
1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-13-9-15(21)17(16(22)10-13)23-18(25)14-7-4-8-24(19(14)26)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCTWEFGGNPOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

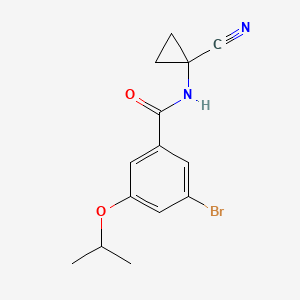
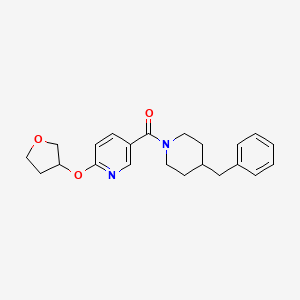
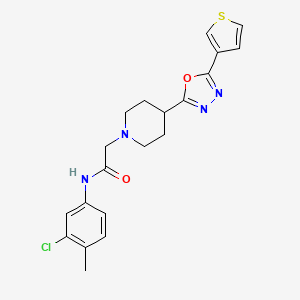
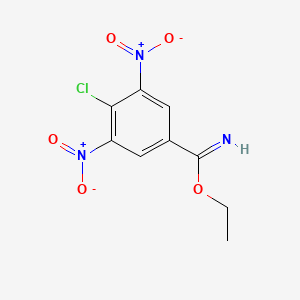
![N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2794709.png)
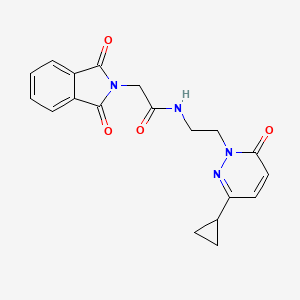


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide](/img/structure/B2794714.png)
![[2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2794715.png)
![N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B2794716.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2794717.png)
